5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (CAS 1421602-20-1) is a synthetic acylthiosemicarbazide derivative built on a pyridine-3-carboxamide core, bearing a 5-acetamido substituent and an N'-methylcarbamothioyl side chain. Its molecular formula is C₁₀H₁₃N₅O₂S with a molecular weight of 267.31 g/mol, and it is supplied as a research-grade screening compound (typically ≥95% purity) through multiple international vendors including Enamine (catalog EN300-112451), Biosynth (WGC60220), and Fluorochem (F645068).

Molecular Formula C10H13N5O2S
Molecular Weight 267.31 g/mol
CAS No. 1421602-20-1
Cat. No. B1445669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide
CAS1421602-20-1
Molecular FormulaC10H13N5O2S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=CC(=C1)C(=O)NNC(=S)NC
InChIInChI=1S/C10H13N5O2S/c1-6(16)13-8-3-7(4-12-5-8)9(17)14-15-10(18)11-2/h3-5H,1-2H3,(H,13,16)(H,14,17)(H2,11,15,18)
InChIKeyOYMSBGSYMSRNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (CAS 1421602-20-1): Structural and Procurement Baseline for Thiosemicarbazide Scaffold Selection


5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (CAS 1421602-20-1) is a synthetic acylthiosemicarbazide derivative built on a pyridine-3-carboxamide core, bearing a 5-acetamido substituent and an N'-methylcarbamothioyl side chain [1]. Its molecular formula is C₁₀H₁₃N₅O₂S with a molecular weight of 267.31 g/mol, and it is supplied as a research-grade screening compound (typically ≥95% purity) through multiple international vendors including Enamine (catalog EN300-112451), Biosynth (WGC60220), and Fluorochem (F645068) . The compound belongs to the broader thiosemicarbazide/hydrazinecarbothioamide class, members of which have demonstrated urease inhibitory activity (IC₅₀ range 1.21–51.42 μM), antitumor activity against A549 lung carcinoma cells, and metal-chelating capacity [2]. This specific derivative contains a 5-acetamido group that is absent in the closest commercially available analog, N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (CAS 3683-36-1), creating a structurally distinct chemical space within the nicotinoyl-thiosemicarbazide family .

Why 5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide Cannot Be Replaced by Generic Nicotinoyl Thiosemicarbazides: Physicochemical and Pharmacophoric Divergence


Within the nicotinoyl-thiosemicarbazide class, substitution at the pyridine 5-position is not a silent structural modification. The 5-acetamido group in the target compound (CAS 1421602-20-1) introduces a hydrogen-bond-donating acetamido NH and a hydrogen-bond-accepting carbonyl oxygen, increasing the total H-bond donor count from 3 to 4 and acceptor count from 2 to 3 relative to the des-acetamido analog (CAS 3683-36-1) . This substitution drives a dramatic shift in lipophilicity: the target compound exhibits a computed LogP of −0.97, whereas the 5-unsubstituted comparator has a LogP of +0.99—a difference of ~1.96 log units, corresponding to an approximately 90-fold difference in octanol-water partition coefficient . Such a polarity shift alters aqueous solubility, membrane permeability, and protein-binding potential in ways that cannot be compensated for by simply adjusting concentration [1]. Furthermore, SAR studies on nicotinic thiosemicarbazides have explicitly demonstrated that both the position and nature of substituents on the pyridine ring critically modulate urease inhibitory potency, with IC₅₀ values spanning a >40-fold range (1.21–51.42 μM) across analogs differentiated only by ring substitution patterns [2]. A generic substitution—whether to the simpler des-acetamido analog or to a phenyl-substituted thiosemicarbazide—would therefore represent a change in at least two pharmacophoric features (H-bonding capacity and lipophilicity) that are known determinants of target engagement in this compound class.

Quantitative Differentiation Evidence for 5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (1421602-20-1) Against Closest Analogs


Lipophilicity (LogP) Differentiation: ~100-Fold Polarity Shift Versus the Des-Acetamido Analog

The target compound (CAS 1421602-20-1) possesses a computed LogP of −0.97, placing it in hydrophilic chemical space. Its closest commercially available analog, N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (CAS 3683-36-1, the des-acetamido derivative), has a LogP of +0.99 . The ΔLogP of 1.96 units represents approximately a 90-fold difference in octanol-water partition coefficient, meaning the target compound preferentially partitions into aqueous phases to a dramatically greater extent [1]. This LogP shift is directly attributable to the 5-acetamido substituent, which adds both a hydrogen-bond-donating NH and a carbonyl oxygen to the molecular scaffold.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Count Expansion: Pharmacophoric Consequences of the 5-Acetamido Group

The 5-acetamido group in the target compound increases the hydrogen bond donor (HBD) count to 4 and the hydrogen bond acceptor (HBA) count to 3, compared with 3 HBD and 2 HBA for the des-acetamido analog CAS 3683-36-1 . This represents a net gain of one HBD and one HBA. In thiosemicarbazide SAR, H-bonding interactions with the active site (e.g., urease binuclear nickel center, kinase hinge regions) are primary determinants of inhibitory potency; the urease inhibition study on nicotinic thiosemicarbazides demonstrated that substituent-driven modulation of H-bonding capacity shifts IC₅₀ values across a >40-fold range (1.21–51.42 μM) [1]. The additional acetamido donor-acceptor pair creates the potential for a bidentate interaction motif that is structurally absent in the simpler analog.

Hydrogen bonding Pharmacophore Structure-activity relationship

Metal Coordination Scaffold: Expanded Donor-Atom Repertoire for Metallodrug Design

Thiosemicarbazide derivatives bearing a pyridine-3-carboxamide core function as multidentate ligands for transition metals. The phenyl-substituted analog N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide has been shown to coordinate Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), and the resulting complexes exhibit modulated antitumor activity against A549 human lung carcinoma cells—the Cd(II) complex achieved an IC₅₀ of 410 ± 31 μM, surpassing both the free ligand (IC₅₀ = 589 ± 18 μM) and the clinical reference etoposide (IC₅₀ = 452 ± 18 μM) [1]. The target compound extends this coordination framework by incorporating a 5-acetamido group, which introduces an additional oxygen-donor atom on the pyridine ring. In pyridine-carboxamide coordination chemistry, ring-positioned amide carbonyls can participate in metal binding either directly or via hydrogen-bond-mediated second-sphere interactions, potentially altering complex geometry, stability, and biological activity relative to the simpler scaffold [2]. No direct metal complexation or antitumor data are available for the target compound itself.

Metal complexes Coordination chemistry Antitumor

Urease Inhibitory Chemical Space: Pyridine 5-Substitution as an Unexplored SAR Vector

A systematic study of 25 nicotinic/isonicotinic thiosemicarbazide derivatives (compounds 3–27) against jack bean urease established a broad activity range of IC₅₀ = 1.21–51.42 μM, with 19 of 25 compounds exceeding the potency of the standard inhibitor thiourea (IC₅₀ = 21.25 ± 0.13 μM) [1]. Critically, the SAR analysis demonstrated that both the position of the substituent on the pyridine ring and the position of the ring nitrogen (nicotinic vs. isonicotinic) are dominant determinants of inhibitory potency [2]. The target compound (CAS 1421602-20-1) occupies a unique and untested position within this SAR landscape: it is a nicotinic (3-pyridinecarbonyl) derivative bearing a 5-acetamido substituent, a substitution pattern not represented among the 25 characterized analogs. The most potent compounds in that series (IC₅₀ values as low as 1.13 μM) carried substituents that modulated both electronic and H-bonding character at the pyridine ring—properties that the 5-acetamido group is expected to alter significantly.

Urease inhibition Structure-activity relationship Anti-infective

Procurement Specification Differentiation: Purity, Pricing, Hazard Classification, and Supply Chain Profile

The target compound is supplied at ≥95% purity by multiple vendors (Fluorochem, Biosynth/CymitQuimica, Leyan) with consistent pricing: 50 mg at approximately $575–€582 and 500 mg at ~$1,788–€1,615, reflecting a unit cost of ~$3.58/mg at the 500 mg scale . Lead times are substantial (3–4 weeks for non-stock items from Biosynth), consistent with make-to-order sourcing from the original Enamine library . The compound carries GHS07 classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation), which mandates specific handling procedures (PPE, ventilation) that differ from less hazardous comparators . In contrast, the des-acetamido analog (CAS 3683-36-1) is more widely stocked with generally lower pricing, reflecting higher demand and simpler synthesis. The target compound's higher molecular complexity (MW 267.31 vs. 210.26; 5 rotatable bonds vs. 3) and lower Fsp₃ (0.2, indicating a relatively flat, aromatic-rich scaffold) may be relevant for fragment-based or diversity-oriented screening library design .

Procurement Supply chain Quality specification

Recommended Application Scenarios for 5-Acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide (1421602-20-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Urease Inhibitor Lead Optimization Requiring Unexplored Pyridine 5-Substitution SAR

For programs targeting urease (Helicobacter pylori gastric colonization, Proteus mirabilis urinary tract infections), the target compound addresses an SAR gap at the pyridine 5-position. Published nicotinic thiosemicarbazides achieve IC₅₀ values as low as 1.13 μM against jack bean urease, but no 5-acetamido-substituted analog has been evaluated [1]. The compound's high H-bonding capacity (4 HBD, 3 HBA) and hydrophilic LogP (−0.97) differentiate it from the more lipophilic, less polar analogs that dominate the published series, offering the potential to probe H-bond-mediated interactions with the urease active-site nickel center that are inaccessible to simpler derivatives .

Bioinorganic Chemistry: Expanded-Donor Metalloligand for Antitumor Complex Screening

The pyridine-3-carboxamide thiosemicarbazide scaffold has validated metal-chelating capacity, with Cd(II) and Cu(II) complexes of the phenyl analog showing enhanced antitumor activity against A549 lung carcinoma cells (Cd complex IC₅₀ = 410 μM vs. free ligand IC₅₀ = 589 μM) [2]. The 5-acetamido group introduces an additional oxygen-donor coordination site on the pyridine ring, potentially enabling tridentate or tetradentate binding modes unavailable to the des-acetamido analog. Researchers synthesizing novel metallodrug candidates should prioritize this compound over simpler thiosemicarbazides when investigating how ring-positioned amide donors influence complex geometry, stability, and cytotoxicity [3].

Physicochemical Property-Driven Fragment or Diversity Library Design

With a LogP of −0.97, Fsp₃ of 0.2, and molecular weight of 267 Da, the target compound occupies a region of fragment-like chemical space that is underrepresented among commercially available thiosemicarbazides, which tend toward higher lipophilicity (e.g., the des-acetamido comparator at LogP +0.99). For fragment-based screening campaigns or diversity-oriented synthesis libraries requiring hydrophilic, hydrogen-bond-rich building blocks with metal-chelating potential, this compound provides a differentiated physicochemical profile that cannot be replicated by substituting cheaper, more lipophilic analogs .

Tautomerism and Molecular Recognition Studies: 3-Pyridinecarbonyl Thiosemicarbazide Model System

The thiosemicarbazide moiety exists in multiple tautomeric forms (carbonyl-thione, thiol-imine) that determine molecular recognition properties. Studies on 3-pyridinecarbonyl thiosemicarbazides confirm that the carbonyl-thione tautomer is the most stable form in this scaffold [4]. The 5-acetamido substituent introduces an intramolecular hydrogen-bonding opportunity that could shift tautomeric equilibrium relative to unsubstituted analogs—making this compound a valuable probe for NMR- or X-ray-based investigations of how remote ring substituents influence thiosemicarbazide tautomerism and, consequently, target binding.

Quote Request

Request a Quote for 5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.